molecular formula C17H22I3N3O8 B1672082 Iopamidol CAS No. 60166-93-0

Iopamidol

Cat. No.: B1672082
CAS No.: 60166-93-0
M. Wt: 777.1 g/mol
InChI Key: XQZXYNRDCRIARQ-LURJTMIESA-N
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Description

Iopamidol is a nonionic, low-osmolar iodinated contrast agent developed by Bracco Diagnostics. It is widely used in medical imaging, particularly for angiography throughout the cardiovascular system. This compound is available in various concentrations, ranging from 200 to 370 mgI/mL .

Mechanism of Action

Target of Action

Iopamidol is a nonionic, low-osmolar iodinated contrast agent . It is primarily used in medical imaging for radiological visualization of a variety of anatomic structures . The primary targets of this compound are the internal structures of the human body that need to be visualized for diagnostic purposes .

Mode of Action

This compound works by enhancing the contrast in images produced by x-rays . It achieves this by opacifying vessels and anatomical structures in the path of the flow of the contrast media . The iodine present in this compound absorbs x-rays and allows blood vessels and other structures to be distinguished from surrounding tissues in radiographic images .

Biochemical Pathways

It is primarily excreted unchanged by the kidneys .

Pharmacokinetics

The pharmacokinetics of this compound conform to an open two-compartment model with first-order elimination . This involves a rapid alpha phase for drug distribution and a slow beta phase for drug elimination . In patients with impaired renal function, the elimination half-life is prolonged, dependent upon the degree of impairment .

Result of Action

The primary result of this compound’s action is the enhancement of radiographic images. This allows for better visualization of internal structures during medical imaging procedures . This compound-loaded hydrogels have been shown to replicate the typical features of the CEST pattern of this compound at pH 7.4, with a predominant ST effect at 4.2 ppm .

Action Environment

Environmental factors can influence the action and efficacy of this compound. For instance, physicochemical environmental conditions can affect the biotransformation of this compound . Additionally, the manufacturing process of this compound can be influenced by environmental factors, such as the use of certain chemical processes . More research is needed to fully understand the impact of environmental factors on the action and stability of this compound .

Biochemical Analysis

Biochemical Properties

Iopamidol plays a crucial role in biochemical reactions due to its iodine content, which is responsible for its radiopaque properties. It interacts with various biomolecules, including enzymes and proteins, primarily through non-covalent interactions. These interactions are essential for its function as a contrast agent, as they facilitate the distribution and retention of this compound in specific tissues. For instance, this compound has been shown to interact with albumin, a major plasma protein, which aids in its transport and distribution within the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in certain cell types, leading to the activation of stress response pathways. This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its interaction with biomolecules, such as proteins and enzymes. This compound binds to these biomolecules through non-covalent interactions, which can lead to changes in their conformation and activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained oxidative stress and alterations in gene expression. These effects are particularly evident in in vitro studies, where cells are continuously exposed to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can induce toxicity, including nephrotoxicity and hepatotoxicity. These toxic effects are dose-dependent and are associated with increased oxidative stress and inflammation in the affected tissues. Threshold effects have also been observed, where certain doses of this compound are required to elicit specific biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by enzymes such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites. These metabolites are then excreted through the kidneys. This compound can also affect metabolic flux by inhibiting the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Albumin, a major plasma protein, plays a significant role in the transport of this compound within the bloodstream. Additionally, this compound can interact with cell membrane transporters, which facilitate its uptake and distribution within specific tissues. These interactions are crucial for the localization and accumulation of this compound in target areas, such as the kidneys and liver .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. This localization is essential for its activity and function, as it allows this compound to exert its effects on specific cellular processes. For example, this compound has been shown to accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol involves multiple steps. One common method includes the reaction of a compound with an acylating agent such as (S)-2-(acetyloxy)propanoyl chloride in a reaction medium. This is followed by hydrolysis with an aqueous solution at a pH ranging from 0 to 7, using water or a diluted alkaline solution like sodium hydroxide or potassium hydroxide. The intermediate is then subjected to alkaline hydrolysis to restore the (S)-2-(hydroxy)propanoyl group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis without intermediate isolation. This method is advantageous as it reduces the need for solvent recovery and recycling, thereby increasing yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Iopamidol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be transformed by iron/sulfite systems, involving multiple reactive species such as Fe(IV), SO4•−, and SO5•− .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfuric acid, sodium hydroxide, and potassium hydroxide. Reaction conditions often involve specific pH levels and temperatures to facilitate the desired transformations .

Major Products: The major products formed from these reactions include various iodinated derivatives and intermediates that are crucial for its application as a contrast agent .

Comparison with Similar Compounds

  • Iohexol
  • Iomeprol
  • Iopromide

Comparison: Iopamidol is unique due to its nonionic and low-osmolar properties, which reduce the risk of adverse reactions compared to high-osmolar iodinated contrast agents. Studies have shown that iohexol and iomeprol are more effectively biotransformed in comparison to this compound, highlighting its stability and persistence in biological systems .

Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023158
Record name Iopamidol
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Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ...
Record name Iopamidol
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Color/Form

White crystalline powder

CAS No.

60166-93-0, 66108-95-0
Record name Iopamidol
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Melting Point

Decomposes at about 300 °C without melting
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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